![molecular formula C10H8BrN3S B1439570 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide CAS No. 1197837-00-5](/img/structure/B1439570.png)

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide

Übersicht

Beschreibung

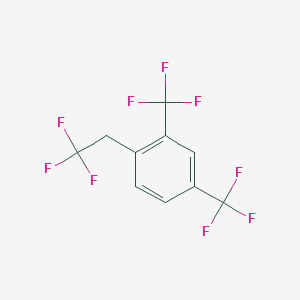

“2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide” is a chemical compound with the CAS Number: 1197837-00-5. It has a molecular weight of 282.16 and its IUPAC name is [4- (4-pyridinyl)-1,3-thiazol-2-yl]acetonitrile hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3S.BrH/c11-4-1-10-13-9 (7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen

Chemical Reaction and Synthesis

- 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is involved in the conversion of 5-substituted-2-alkylidene-4-oxothiazolidine derivatives to thiazolidines with fully delocalized exocyclic double bonds at C(2) and C(5) positions. This is achieved through a two-step bromination-rearrangement process in acetonitrile under homogeneous conditions (Marković, Baranac, & Dzambaski, 2004).

Structural Characterization

- The compound plays a role in the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles. These structures exhibit different sites of protonation and intermolecular hydrogen bonding patterns, which are significant in understanding the chemical properties and interactions of the compound (Böck et al., 2021).

Synthesis of Alternative Products

- It is used in the one-pot cyclocondensation reactions leading to the synthesis of alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This showcases its versatility in creating a range of chemical compounds (Krauze, Vilums, Sīle, & Duburs, 2007).

Antioxidant Activity

- Derivatives of this compound have been tested and evaluated for antioxidant properties. Some derivatives showed activity nearly equal to that of ascorbic acid, indicating potential for pharmacological applications (El‐Mekabaty, 2015).

Coordination Polymers

- The compound is instrumental in the synthesis of in situ tetrazole coordination polymers. These polymers are characterized by single crystal X-ray diffraction and exhibit distinct structural and fluorescence properties (Xu, Hang, Pan, & Ye, 2009).

Anti-inflammatory and Anti-ulcer Activities

- Derivatives of this compound have demonstrated significant anti-inflammatory and anti-ulcer activities, expanding its potential in pharmaceutical research (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).

Antibacterial and Antimycobacterial Activity

- Highly substituted functionalized derivatives of this compound have shown interesting antibacterial and antimycobacterial activities, making it relevant in the field of infectious diseases (Belveren et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S.BrH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHKSFZUNWBHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)CC#N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1439487.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)